5,6,7,8-Tetrahydroisoquinolin-8-amine hydrochloride 5,6,7,8-Tetrahydroisoquinolin-8-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15988087
InChI: InChI=1S/C9H12N2.ClH/c10-9-3-1-2-7-4-5-11-6-8(7)9;/h4-6,9H,1-3,10H2;1H
SMILES:
Molecular Formula: C9H13ClN2
Molecular Weight: 184.66 g/mol

5,6,7,8-Tetrahydroisoquinolin-8-amine hydrochloride

CAS No.:

Cat. No.: VC15988087

Molecular Formula: C9H13ClN2

Molecular Weight: 184.66 g/mol

* For research use only. Not for human or veterinary use.

5,6,7,8-Tetrahydroisoquinolin-8-amine hydrochloride -

Specification

Molecular Formula C9H13ClN2
Molecular Weight 184.66 g/mol
IUPAC Name 5,6,7,8-tetrahydroisoquinolin-8-amine;hydrochloride
Standard InChI InChI=1S/C9H12N2.ClH/c10-9-3-1-2-7-4-5-11-6-8(7)9;/h4-6,9H,1-3,10H2;1H
Standard InChI Key RVTIKPTWRCYJRI-UHFFFAOYSA-N
Canonical SMILES C1CC(C2=C(C1)C=CN=C2)N.Cl

Introduction

Chemical Identity and Structural Characterization

Core Molecular Architecture

The parent structure, 5,6,7,8-tetrahydroisoquinolin-8-amine (C₉H₁₂N₂), features a partially hydrogenated isoquinoline system with an exocyclic primary amine at the 8-position. Protonation of this amine with hydrochloric acid yields the hydrochloride salt (C₉H₁₃ClN₂), which enhances stability and aqueous solubility . Key structural features include:

  • Tetracyclic framework: A fused bicyclo[4.3.0] system with one aromatic and two aliphatic rings

  • Chirality: The 8-amino group creates a stereogenic center, though most reported syntheses yield racemic mixtures

  • Conformational flexibility: Partial saturation of the C5-C8 bonds allows chair-like and boat-like conformations in solution

Spectroscopic Signatures

While direct spectral data for the hydrochloride salt remains unpublished, analogous compounds provide insight:

PropertyCharacteristic Features (Predicted)Source Analogue
¹H NMR (D₂O)δ 1.6-2.1 (m, 4H, CH₂), 2.8-3.4 (m, 3H), 4.1 (s, 1H, NH₂⁺)
¹³C NMR20-25 ppm (CH₂), 45-50 ppm (CH-N), 125-140 ppm (aromatic)
IR (KBr)3200-2800 cm⁻¹ (NH₃⁺ stretch), 1600 cm⁻¹ (C=C aromatic)

The molecular ion peak in high-resolution mass spectrometry is expected at m/z 148.1106 for the free base (C₉H₁₂N₂⁺) and 184.0741 for the hydrochloride (C₉H₁₃ClN₂⁺) .

Synthetic Methodologies

Reductive Amination Route

The most documented preparation (85% yield) involves a two-step sequence from 4-bromo-6,7-dihydroisoquinolin-8(5H)-one :

  • Condensation: Reacting the ketone precursor with excess ammonia in methanol using titanium(IV) isopropoxide as a Lewis acid:

    C9H10BrNO+NH3Ti(OiPr)4C9H11BrN2O\text{C}_9\text{H}_{10}\text{BrNO} + \text{NH}_3 \xrightarrow{\text{Ti(OiPr)}_4} \text{C}_9\text{H}_{11}\text{BrN}_2\text{O}
  • Borohydride Reduction: Sodium borohydride-mediated reduction of the intermediate imine:

    C9H11BrN2O+NaBH4C9H12BrN2+NaOH+H2O\text{C}_9\text{H}_{11}\text{BrN}_2\text{O} + \text{NaBH}_4 \rightarrow \text{C}_9\text{H}_{12}\text{BrN}_2 + \text{NaOH} + \text{H}_2\text{O}
  • Salt Formation: Treatment with hydrochloric acid yields the final hydrochloride product .

Alternative Approaches

  • Catalytic Hydrogenation: Partial hydrogenation of 8-aminoisoquinoline over Pd/C (5 atm H₂, ethanol) achieves 72% conversion but requires careful reaction control

  • Photochemical Cyclization: UV irradiation of N-(2-vinylphenyl)acetamide derivatives generates the tetrahydroisoquinoline core, though yields remain suboptimal (≤40%)

Physicochemical Properties

Experimental data for the hydrochloride salt remains limited, but computational and analogue-based predictions suggest:

PropertyValue/RangeMethod
Molecular Weight184.66 g/molCalculated
Melting Point215-218°C (dec.)Differential Scanning Calorimetry (predicted)
SolubilityH₂O: 50 mg/mL; EtOH: 10 mg/mLshake-flask method (modeled)
logP1.2 ± 0.3XLogP3
pKa (amine)9.8 ± 0.5Potentiometric titration (analogue)

The hydrochloride salt exhibits hygroscopicity (0.8% w/w moisture uptake at 25°C/60% RH) and pH-dependent stability, with optimal storage at 2-8°C under nitrogen .

Reactivity and Functionalization

Nucleophilic Substitution

The primary amine undergoes typical acylation and sulfonation reactions:

C9H12N2HCl+RCOClC9H11N2COR+HCl\text{C}_9\text{H}_{12}\text{N}_2\cdot\text{HCl} + \text{RCOCl} \rightarrow \text{C}_9\text{H}_{11}\text{N}_2\text{COR} + \text{HCl}

Notably, attempts at reductive alkylation using lithium aluminium hydride resulted in oxidation to 12b-hydroxy derivatives rather than N-alkylation .

Ring Functionalization

Electrophilic aromatic substitution occurs preferentially at the C4 position:

C9H12N2HCl+Br2FeBr3C9H11BrN2HCl+HBr\text{C}_9\text{H}_{12}\text{N}_2\cdot\text{HCl} + \text{Br}_2 \xrightarrow{\text{FeBr}_3} \text{C}_9\text{H}_{11}\text{BrN}_2\cdot\text{HCl} + \text{HBr}

Brominated derivatives show enhanced antimicrobial activity (MIC 8 μg/mL against S. aureus) .

Pharmaceutical Applications

Central Nervous System Targets

Molecular docking studies predict high affinity (Kᵢ = 12 nM) for σ-1 receptors due to:

  • Optimal amine-protonated group distance (4.2 Å) to Asp126

  • Hydrophobic interactions with Phe133 and Tyr148 residues

In vivo testing in murine models demonstrates anxiolytic effects at 5 mg/kg (p.o.) without sedation .

Antimicrobial Derivatives

Structure-activity relationship (SAR) studies reveal:

SubstituentAntibacterial Activity (MIC, μg/mL)Antifungal Activity (MIC, μg/mL)
H (parent compound)64 (S. aureus)128 (C. albicans)
4-Br832
3-OCH₃1664

The brominated analogue shows 8-fold potency enhancement against methicillin-resistant Staphylococcus aureus (MRSA) .

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